![molecular formula C15H16BrN3O B6440363 1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole CAS No. 2548981-07-1](/img/structure/B6440363.png)
1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(3-Bromo-2-methylbenzoyl)azetidin-3-yl)methyl-1H-imidazole is an organic compound belonging to the imidazole family of compounds that is used in a variety of scientific research applications. This compound has unique properties that make it a valuable tool for scientists, as it is able to interact with a wide range of biological systems.
Scientific Research Applications
- Imidazole derivatives exhibit antibacterial properties. Researchers have explored their potential against various bacterial strains, including Mycobacterium tuberculosis .
Antibacterial Activity
Antimycobacterial Potential
Mechanism of Action
Target of Action:
The compound’s primary target is a protein called FtsZ. FtsZ plays a crucial role in bacterial cell division by forming a contractile ring (the Z-ring) at the site of cell division. It acts as a scaffold for other cell division proteins, facilitating the assembly of the divisome complex. Inhibition of FtsZ disrupts cell division, leading to bacterial growth arrest and eventual cell death .
Mode of Action:
The compound interacts with FtsZ by binding to its active site. This binding prevents FtsZ monomers from polymerizing into the Z-ring, disrupting the formation of the divisome. As a result, bacterial cells cannot complete cytokinesis, leading to cell elongation and filamentation. The compound’s mode of action is bacteriostatic, inhibiting bacterial growth without directly killing the cells .
Biochemical Pathways:
The affected pathways include:
- Cell Cycle Regulation : The compound alters the balance between cell division and elongation, impacting bacterial growth .
Pharmacokinetics:
Result of Action:
Action Environment:
properties
IUPAC Name |
(3-bromo-2-methylphenyl)-[3-(imidazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-11-13(3-2-4-14(11)16)15(20)19-8-12(9-19)7-18-6-5-17-10-18/h2-6,10,12H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCSOAZMCSGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N2CC(C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.